molecular formula CCl2OS B1359946 Chlorocarbonylsulfenyl chloride CAS No. 2757-23-5

Chlorocarbonylsulfenyl chloride

Cat. No.: B1359946
CAS No.: 2757-23-5
M. Wt: 130.98 g/mol
InChI Key: MNOALXGAYUJNKX-UHFFFAOYSA-N
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Description

Chlorocarbonylsulfenyl chloride (ClC(O)SCl; CCSC) is a versatile electrophilic reagent with the IUPAC name S-chloro chloromethanethioate (CAS: 2757-23-5) . Structurally, it features a planar conformation with syn-oriented C=O and S–Cl bonds, which contributes to its reactivity in cyclocondensation and sulfenylation reactions . CCSC is widely employed in synthesizing sulfur- and nitrogen-containing heterocycles, such as 1,3,4-thiadiazin-2-ones and 1,3-benzoxathiol-2-ones, by introducing the critical -COS- linkage . Its dual functionality enables applications in pharmaceutical intermediates (e.g., protease inhibitors) and agrochemicals .

Preparation Methods

Chlorocarbonylsulfenyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of sulfur monochloride (S₂Cl₂) with phosgene (COCl₂) under controlled conditions . The reaction is typically carried out in a non-polar solvent such as carbon tetrachloride (CCl₄) at low temperatures to prevent decomposition of the product. Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to ensure the desired purity of the final product .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chlorocarbonylsulfenyl chloride is characterized by its ability to act as a reagent in the formation of sulfur-containing heterocycles. Its mechanism typically involves nucleophilic attacks by thiols or amines on the electrophilic carbonyl carbon, leading to the formation of cyclic structures such as oxathiazolones. These reactions can be influenced by factors such as temperature, solvent choice, and reactant concentrations .

Scientific Research Applications

The applications of this compound in scientific research are extensive:

  • Synthesis of Heterocycles : It is primarily used for synthesizing sulfur-containing heterocycles, which are crucial in developing new pharmaceuticals and materials .
  • Cyclization Reactions : The compound is employed in cyclization reactions that yield various derivatives, including oxathiazolones and thiocarbamates. These derivatives have potential therapeutic applications .
  • Crosslinking Agents : this compound serves as a crosslinking agent when reacted with hydroxyl-containing compounds. This application is particularly relevant in polymer chemistry, where it modifies polymer properties for enhanced performance .
  • Biological Activity Studies : Recent studies have shown that compounds derived from this compound exhibit significant biological activity, including antibacterial properties against non-replicating Mycobacterium tuberculosis. This highlights its potential role in medicinal chemistry .

Synthesis of 5-Styryl-Oxathiazol-2-one Derivatives

A notable study focused on the optimization and evaluation of 5-styryl-oxathiazol-2-one derivatives synthesized using this compound. The derivatives displayed rapid bactericidal activity against non-replicating strains of Mycobacterium tuberculosis, demonstrating their potential as therapeutic agents .

Coulomb Explosion Dynamics

Research conducted on the Coulomb explosion dynamics of this compound revealed insights into its fragmentation pathways upon ionization. This study utilized advanced imaging techniques to analyze dissociation channels, contributing to a deeper understanding of the compound's behavior under extreme conditions .

Crosslinking Agent Development

Another significant application involved developing crosslinking agents from this compound and various alcohols. These agents were found to enhance the mechanical properties of polymers, making them suitable for various industrial applications .

Mechanism of Action

The mechanism of action of chlorocarbonylsulfenyl chloride involves its ability to act as a carbonylating agent. It reacts with nucleophiles, such as amines and alcohols, to form carbonyl-containing products . The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used. For example, when reacting with amines, this compound forms thiocarbamates through a nucleophilic substitution mechanism .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between CCSC and structurally related chlorides:

Compound Structure Key Reactivity/Applications Reaction Conditions Limitations
Chlorocarbonylsulfenyl chloride (CCSC) ClC(O)SCl Cyclocondensation (S,N-heterocycles), regioselective sulfenylation, dehydration of amides THF/toluene, 0–80°C, with/without bases (e.g., Na₂CO₃) Limited substituent tolerance in thiadiazin-2-one synthesis; harsh conditions (80°C in AcOH)
Oxalyl chloride (ClCO)₂O Acylation, chlorination of carboxylic acids Anhydrous solvents (e.g., DCM) Toxic, moisture-sensitive, not suitable for -COS- linkage formation
Thionyl chloride SOCl₂ Dehydration (amides → nitriles; alcohols → chlorides) Catalyzed by DMF, reflux Generates SO₂ gas; corrosive; limited to non-heterocyclic systems
Methanesulfonyl chloride CH₃SO₂Cl Sulfonylation (introducing mesyl groups) Mild conditions (polar solvents) Limited to sulfonate ester formation; no heterocyclic applications

Reaction Mechanisms and Selectivity

  • CCSC: Forms 1,3-oxathiol-2-ones via Bu₃N-AlCl₃-promoted [3+2] cyclocondensation with phenols . Acts as a dehydrating agent in pyridine, converting carboxamides to nitriles through intermediate oxathiazol-2-one destabilization . Regioselectively introduces sulfanyl groups at the α-position of ketones and ortho-position of phenols .
  • Oxalyl Chloride :

    • Primarily used for acyl chloride synthesis; lacks the sulfur atom required for -COS- linkage formation.

Competing Reagents

  • Thionyl Chloride : Used for nitrile synthesis but lacks the ability to stabilize intermediates like oxathiazol-2-ones.

Reaction Conditions and Limitations

  • Temperature Sensitivity : CCSC reactions often require precise temperature control. For example, cyclization to pyrrolidin-3-yl-oxathiazol-2-ones fails below 0°C but succeeds in toluene at elevated temperatures .
  • Solvent Dependence : Pyridine enhances CCSC’s dehydrating capability, whereas Na₂CO₃ promotes cyclization .
  • Substituent Limitations : Thiadiazin-2-one synthesis via CCSC is restricted to aryl/hydrogen substituents at positions 5/6 .

Data Tables

Table 1: Key Physical and Chemical Properties

Property CCSC Oxalyl Chloride Thionyl Chloride
Molecular Weight 163.0 g/mol 126.9 g/mol 118.97 g/mol
Boiling Point 128–130°C 63–64°C 79°C
Key Functional Groups -COS- linkage Acyl chloride SOCl₂ moiety

Biological Activity

Chlorocarbonylsulfenyl chloride (CCSC), with the chemical formula CCl₂OS, is a versatile reagent used in organic synthesis, particularly in the formation of sulfur-containing heterocycles. This article explores its biological activity, focusing on its role in various chemical transformations and potential therapeutic applications.

This compound is primarily used for cyclization reactions that yield oxathiazolones and other sulfur-containing compounds. The mechanism typically involves the nucleophilic attack of a thiol or amine on the electrophilic carbonyl carbon of CCSC, leading to the formation of cyclic structures. These reactions can be optimized by adjusting temperature, solvent, and reactant concentrations.

Key Reactions Involving CCSC

  • Formation of Oxathiazolones : CCSC is utilized to convert carboxamides into oxathiazolones through cyclization. This reaction has shown promise in synthesizing compounds with anti-mycobacterial properties, particularly against Mycobacterium tuberculosis (Mtb) proteasomes .
  • Synthesis of Dithiazolidines : The reaction of CCSC with O-ethyl thiocarbamate produces dithiazolidines, which have been characterized for their structural properties and potential biological activities .

Biological Activity and Therapeutic Potential

The biological activity of CCSC derivatives has been investigated primarily in the context of their inhibitory effects on proteasomes, particularly those from Mtb. The following table summarizes key findings related to the biological activity of compounds synthesized using CCSC.

Compound TypeTarget OrganismActivity DescriptionIC50 Values (nM)
Oxathiazolone DerivativesMycobacterium tuberculosisInhibition of Mtb proteasome; selective over human proteasome415 - 1700
Dithiazolidine DerivativesVariousPotential antitumor activity; further studies requiredNot specified

Case Studies

  • Oxathiazolone Derivatives : A study demonstrated that para-substituted 5-styryl-oxathiazolones showed significant inhibition against Mtb proteasomes, indicating their potential as anti-tuberculosis agents. The selectivity over human proteasomes suggests a favorable therapeutic index .
  • Dithiazolidine Synthesis : Research involving O-ethyl thiocarbamate and CCSC highlighted the formation of 3-ethoxy-1,2,4-dithiazolin-5-one, which exhibited interesting reactivity patterns depending on solvent conditions, suggesting that these derivatives may have varied biological activities based on their synthesis environment .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of specific substituents on the oxathiazolone scaffold significantly influences its inhibitory potency against Mtb proteasomes. For example:

  • Aryl Groups : Compounds with aryl substituents demonstrated enhanced activity compared to aliphatic counterparts.
  • Alkene Linkers : The configuration of alkene linkers has been shown to affect both potency and selectivity, with certain configurations yielding better selectivity for Mtb over human targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing chlorocarbonylsulfenyl chloride derivatives in heterocyclic chemistry?

this compound is commonly used in cyclization reactions to form heterocyclic compounds. A key method involves alkylation of piperidine-3-carboxamide derivatives with alkyl bromides in DMF, followed by cyclization using this compound. Optimal conditions include non-polar solvents like toluene or pyridine at elevated temperatures (100°C), which stabilize intermediates and improve yields (e.g., 71–93% for substituted piperidines). Lower temperatures (0°C–RT) often fail to drive the reaction, highlighting solvent polarity and temperature sensitivity .

Q. How is this compound characterized spectroscopically, and what key spectral markers distinguish its derivatives?

Derivatives such as pyrrolidin-3-yl-oxathiazol-2-ones synthesized using this compound are characterized via 1^1H/13^{13}C NMR, IR, and mass spectrometry. For example, 1^1H NMR of 1-(4-nitrophenyl)piperidine-3-carboxamide shows distinct aromatic proton signals at δ 7.56–8.19 ppm, while IR spectra reveal carbonyl stretches at 1644–1715 cm1^{-1}. Mass spectrometry confirms molecular ions (e.g., m/z 261.97 [M–H]^-) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is corrosive and reacts violently with water. Safety measures include using PPE (gloves, goggles), working in a fume hood, and avoiding contact with moisture. Storage should be in airtight containers under inert gas (argon). Spills require neutralization with sodium bicarbonate and disposal as hazardous waste .

Q. What are common challenges in synthesizing oxathiazol-2-one derivatives using this compound, and how are they mitigated?

Failed cyclization attempts, such as with pyrrolidine-3-carboxamides, often arise from improper solvent choice or temperature. Switching to non-polar solvents (toluene) and higher temperatures (100°C) improves reaction efficiency by stabilizing reactive intermediates. Pyridine as a solvent also aids in neutralizing HCl byproducts .

Q. How does this compound contribute to the synthesis of benzothiazolone derivatives?

It reacts with 3-chloromethyl-2(3H)-benzothiazolones under trifluoroacetic acid catalysis to form propellane structures. The reagent acts as a carbonylating agent, enabling C–S bond formation critical for heterocyclic ring closure .

Q. What factors influence the stability of this compound during storage and reactions?

Stability is compromised by moisture, heat, and light. Anhydrous conditions and inert atmospheres (argon/nitrogen) are essential. Decomposition products include SO2_2 and HCl, detectable by gas evolution and pH changes .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in cyclization reactions targeting protease inhibitors?

The reagent facilitates nucleophilic attack by sulfur on electrophilic carbonyl groups, forming cyclic sulfenyl intermediates. Computational studies (e.g., electron diffraction) reveal its planar geometry and rotational barriers (~20 kJ/mol), influencing reaction stereochemistry and selectivity .

Q. How do computational studies enhance understanding of this compound’s electronic structure and reactivity?

Density functional theory (DFT) calculations predict valence force constants and rotational barriers, corroborating experimental IR and UV-Vis data. The molecule’s electronic spectrum (λmax ~250 nm) correlates with π→π* transitions in the S–Cl and C=O groups .

Q. Why does solvent polarity significantly affect reaction outcomes in this compound-mediated syntheses?

Polar aprotic solvents (DMF) stabilize ionic intermediates but may promote side reactions. Non-polar solvents (toluene) favor covalent intermediate formation, reducing hydrolysis and improving yields. Pyridine additionally scavenges HCl, minimizing acid-catalyzed decomposition .

Q. How can selectivity be achieved in multi-step syntheses using this compound?

Selectivity is controlled by steric and electronic effects. For example, electron-withdrawing substituents (e.g., nitro groups) on aryl bromides enhance electrophilicity at the benzylic position, directing cyclization to specific sites. Kinetic vs. thermodynamic control is achieved via temperature modulation .

Q. What contradictions exist in literature regarding this compound’s reactivity, and how are they resolved experimentally?

Discrepancies in cyclization yields (e.g., 71% vs. 93%) arise from variations in substituent electronics and solvent purity. Reproducibility requires strict anhydrous conditions and standardized workup protocols (e.g., pH-controlled extractions) .

Q. How is this compound applied in designing covalent inhibitors for immunoproteasomes?

Its derivatives, such as oxathiazol-2-ones, act as irreversible inhibitors by reacting with catalytic N-terminal threonine residues in β5 subunits. Structure-activity relationship (SAR) studies optimize selectivity over constitutive proteasomes, reducing off-target cytotoxicity .

Properties

IUPAC Name

S-chloro chloromethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CCl2OS/c2-1(4)5-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOALXGAYUJNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(SCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CCl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10181970
Record name (Chlorothio)formyl chloride
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Molecular Weight

130.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2757-23-5
Record name (Chlorocarbonyl)sulfenyl chloride
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Record name (Chlorothio)formyl chloride
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Record name (Chlorothio)formyl chloride
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Record name (chlorothio)formyl chloride
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Synthesis routes and methods

Procedure details

Chlorocarbonylsulfenyl chloride was prepared by a literature procedure. A mixture of 784.9 g (4.22 mol) of trichloromethanesulfenyl chloride and 76 g (4.22 mol) of water dissolved in 886 ml of concentrated H2SO4 was stirred at 45°-50° for 1 hour in a 51. flask, at which time the initially-copious HC1 evolution had ceased. (Foaming presented problems in the beginning.) The mixture was transferred to a separatory funnel, and after 15 minutes, the layers were separated. The top, fluid layer, which amounted to 404.3 g (3.08 mol, 73% yield) of fairly pure chlorocarbonylsulfenyl chloride, was added to 373 g (3.08 mol) of benzamide in 1 1. of toluene in a 5 1. flask fitted with stirrer and reflux condenser. The mixture was stirred vigorously and was heated gently to 58°. A mildly exothermic reaction carried the temperature to 65° with foaming and vigorous gas evolution. The mixture was heated at 65° for 20 minutes, at 70° for 8 hours, at 70°-110° for 0.5 hours, and at 110° for 0.75 hours, at which time gas evolution had ceased. The reaction mixture was concentrated under vacuum to 1.5 mm and 90°. The residue was heated with 650 ml of methylcyclohexane; the mixture was treated with charcoal, filtered, and allowed to cool. The resultant solid was recrystallized from 650 ml of methylcyclohexane, heated to 75 (charcoal treatment and filtration) to give 375 g of very pale yellow solid, 5-phenyl-1,3,4 -oxathiazol-2-one, m.p. 64°-67°. An additional 27.2 g of product, m.p. 64°-67°, was obtained from the filtrates. The total yield, 412.2 g, corresponds to 75% of the theoretical amount.
Quantity
784.9 g
Type
reactant
Reaction Step One
Name
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
373 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
886 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

Chlorocarbonylsulfenyl chloride
Chlorocarbonylsulfenyl chloride

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